molecular formula C10H11F3N2O2 B8076510 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B8076510
M. Wt: 248.20 g/mol
InChI Key: SCQVEKMCJWOWTQ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C({10})H({11})F({3})N({2})O(_{2}) It is a derivative of pyridine, featuring an azetidine ring and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate typically involves the following steps:

  • Formation of Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed via nucleophilic substitution followed by cyclization.

  • Attachment of Pyridine Ring: : The azetidine ring is then coupled with a pyridine derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

  • Introduction of Trifluoroacetate Group: : The final step involves the introduction of the trifluoroacetate group. This can be done by reacting the intermediate compound with trifluoroacetic anhydride under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the azetidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and pyridine moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with the target molecules, modulating their activity and function. The trifluoroacetate group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)pyridine: Lacks the trifluoroacetate group, resulting in different physicochemical properties.

    2-(Azetidin-3-yl)methylpyridine: Contains a methyl group instead of the trifluoroacetate group, affecting its reactivity and biological activity.

    5-(Azetidin-3-yl)-2-fluoropyridine: Features a fluorine atom on the pyridine ring, altering its electronic properties and interactions with biological targets.

Uniqueness

2-(Azetidin-3-yl)pyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

Properties

IUPAC Name

2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQVEKMCJWOWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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